![molecular formula C15H13ClINO3 B5123485 2-chloro-N-(2,4-dimethoxyphenyl)-5-iodobenzamide](/img/structure/B5123485.png)
2-chloro-N-(2,4-dimethoxyphenyl)-5-iodobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(2,4-dimethoxyphenyl)-5-iodobenzamide is a chemical compound that has gained significant interest in scientific research due to its potential as a pharmacological agent. This compound is also known as CNDIB and has been synthesized using various methods.
Mechanism of Action
CNDIB is believed to exert its pharmacological effects by inhibiting the activity of certain enzymes and signaling pathways. Specifically, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and tumor growth. Additionally, CNDIB has been shown to inhibit the activity of the nuclear factor-kappa B (NF-κB) pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects
CNDIB has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce the expression of certain genes involved in inflammation and cancer progression. Additionally, CNDIB has been shown to reduce oxidative stress and inflammation in various animal models.
Advantages and Limitations for Lab Experiments
One advantage of using CNDIB in lab experiments is its potential as a therapeutic agent for various diseases. Additionally, CNDIB has been shown to have low toxicity and good bioavailability, making it a promising candidate for further development as a drug. However, one limitation of using CNDIB in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for research on CNDIB. One area of interest is its potential as a therapeutic agent for various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies are needed to elucidate the exact mechanisms by which CNDIB exerts its effects on cancer cells and inflammation. Finally, the development of more efficient synthesis methods for CNDIB could facilitate its use in further research.
Synthesis Methods
The synthesis of CNDIB has been achieved using various methods. One of the most commonly used methods involves the reaction of 2,4-dimethoxybenzaldehyde with 2-amino-5-iodobenzoic acid in the presence of thionyl chloride and triethylamine. The resulting product is then treated with chloroacetyl chloride to yield CNDIB.
Scientific Research Applications
CNDIB has been studied for its potential as a pharmacological agent. It has been found to exhibit antitumor activity in various cancer cell lines, including breast, lung, and colon cancer. Additionally, CNDIB has been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various inflammatory diseases.
properties
IUPAC Name |
2-chloro-N-(2,4-dimethoxyphenyl)-5-iodobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClINO3/c1-20-10-4-6-13(14(8-10)21-2)18-15(19)11-7-9(17)3-5-12(11)16/h3-8H,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLESWKIFYVEDRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=C(C=CC(=C2)I)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClINO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2,4-dimethoxyphenyl)-5-iodobenzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.